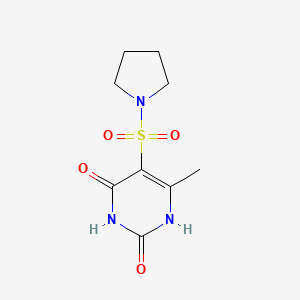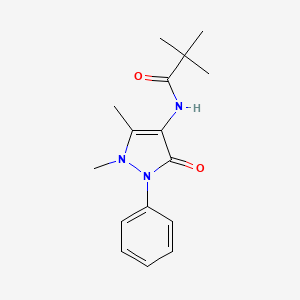
4-methyl-1-(2-methyl-3-nitrobenzoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"4-methyl-1-(2-methyl-3-nitrobenzoyl)piperidine" belongs to a class of compounds that are of interest due to their structural and chemical properties. These compounds are often studied for their hydrogen bonding patterns and molecular interactions in various states.
Synthesis Analysis
The synthesis of compounds similar to "this compound" often involves reactions with nitro-substituted benzoic acids. For example, Smith and Wermuth (2010) studied the structures of proton-transfer compounds with isonipecotamide and nitro-substituted benzoic acids, showing the complexity of synthesis involving such components (Smith & Wermuth, 2010).
Molecular Structure Analysis
Molecular structure analyses of related compounds reveal interesting hydrogen bonding patterns and molecular conformations. Jotani, Wardell, and Tiekink (2018) described polymorphs of a structurally similar compound, highlighting the formation of ammonium-N–H···O bonds and distinct molecular conformations (Jotani, Wardell, & Tiekink, 2018).
Chemical Reactions and Properties
In terms of chemical reactions, Um et al. (2005) explored the effects of the o-methyl group on the reaction rate and mechanism in related compounds, providing insights into how molecular structure influences reactivity (Um et al., 2005).
Physical Properties Analysis
The physical properties of such compounds can be characterized by their crystal structures and interactions. Aydinli, Sayil, and Ibiş (2010) synthesized a compound with similarities in molecular structure and analyzed its crystal structure, giving insight into its physical properties (Aydinli, Sayil, & Ibiş, 2010).
Chemical Properties Analysis
Chemical properties, including hydrogen bonding and molecular interactions, are crucial in understanding these compounds. Dega-Szafran, Komasa, Rusek, Katrusiak, and Szafran (2018) investigated the hydrogen-bonded complex of a similar compound, highlighting the importance of donor-acceptor groups in determining chemical properties (Dega-Szafran et al., 2018).
Propriétés
IUPAC Name |
(2-methyl-3-nitrophenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-6-8-15(9-7-10)14(17)12-4-3-5-13(11(12)2)16(18)19/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUAGPIVSDYGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805702 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[2-(1H-benzimidazol-2-yl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5608105.png)


![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-fluorobenzenesulfonamide](/img/structure/B5608120.png)
![ethyl 8-methyl-4-{[2-(4-morpholinyl)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B5608126.png)
![4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5608136.png)
![N-[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5608152.png)
![3-{3-[(2,5-dimethyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5608159.png)


![2-{[ethyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5608184.png)


